molecular formula C23H18BrNO3 B5260910 2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide

2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide

Cat. No.: B5260910
M. Wt: 436.3 g/mol
InChI Key: GRIDUHLZOPMRPW-NTCAYCPXSA-N
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Description

2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a prop-2-enoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide typically involves multi-step organic reactions. One common method involves the bromination of benzamide, followed by the introduction of the methoxyphenyl and prop-2-enoyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzamide core.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: Similar in structure but with a methyl group instead of the methoxyphenyl and prop-2-enoyl groups.

    2-bromo-N-phenylbenzamide: Lacks the methoxyphenyl and prop-2-enoyl groups, making it less complex.

    2-bromo-N-(2-methoxyphenyl)benzamide: Contains the methoxyphenyl group but lacks the prop-2-enoyl group.

Uniqueness

2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical reactions.

Properties

IUPAC Name

2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO3/c1-28-22-9-5-2-6-17(22)12-15-21(26)16-10-13-18(14-11-16)25-23(27)19-7-3-4-8-20(19)24/h2-15H,1H3,(H,25,27)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIDUHLZOPMRPW-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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